molecular formula C13H17NS B1267020 2,6-Diisopropylphenyl isothiocyanate CAS No. 25343-70-8

2,6-Diisopropylphenyl isothiocyanate

Cat. No. B1267020
CAS RN: 25343-70-8
M. Wt: 219.35 g/mol
InChI Key: HZGOUCYIYIFQHX-UHFFFAOYSA-N
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Description

2,6-Diisopropylphenyl isothiocyanate is a chemical compound with the molecular formula C13H17NS . It has a molecular weight of 219.35 g/mol . The compound is used in laboratory chemicals .


Physical And Chemical Properties Analysis

2,6-Diisopropylphenyl isothiocyanate is a liquid with a refractive index of n20/D 1.519 (lit.) and a density of 0.951 g/mL at 25 °C (lit.) . It has a boiling point of 117 °C/10 mmHg (lit.) . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

Scientific Research Applications

Medicine: Targeted Alpha-Particle Therapy

2,6-Diisopropylphenyl isothiocyanate derivatives have been explored for their potential in targeted alpha-particle therapy (TAT) for cancer treatment . The compound’s ability to selectively target cancer cells while minimizing damage to surrounding healthy tissue makes it a promising candidate for therapeutic applications.

Agriculture: Pesticide Intermediate

In the agricultural sector, isothiocyanate compounds serve as intermediates in the synthesis of pesticides . Their reactivity with other chemicals allows for the creation of effective agents against pests, contributing to crop protection and yield improvement.

Material Science: Polymer Modification

Isothiocyanates are used in material science for the modification of polymers. They can react with various substrates to alter the physical properties of materials, such as enhancing thermal stability or modifying surface characteristics .

Environmental Science: Pollution Remediation

The reactivity of isothiocyanates with heavy metals and organic pollutants is being researched for environmental remediation applications. Their potential to trap harmful substances could be utilized in cleaning up contaminated sites .

Analytical Chemistry: Chromatography

In analytical chemistry, 2,6-Diisopropylphenyl isothiocyanate can be used in chromatographic methods for the separation and analysis of complex mixtures. Its properties help in the identification and quantification of various substances .

Biochemistry: Protein Sequencing

Isothiocyanates play a crucial role in biochemistry, particularly in protein sequencing. Phenyl isothiocyanate, for example, is used in the Edman degradation process for sequencing amino acids in peptides .

Mechanism of Action

Isothiocyanates, including 2,6-Diisopropylphenyl isothiocyanate, have been studied for their antimicrobial activity against human pathogens . They are known to induce the activation of extracellular signal-regulated kinase (ERK) and c-Jun-NH (2)-kinase (JNK), which in turn phosphorylate Nrf2 and induce its translocation to the nucleus . Nuclear Nrf2 activates ARE elements and induces expression of stress-responsive genes .

Safety and Hazards

2,6-Diisopropylphenyl isothiocyanate causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection should be worn when handling this compound. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood and should not be breathed in as mist/vapors/spray. It should not be ingested .

properties

IUPAC Name

2-isothiocyanato-1,3-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NS/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOUCYIYIFQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179991
Record name 2,6-Diisopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropylphenyl isothiocyanate

CAS RN

25343-70-8
Record name 2-Isothiocyanato-1,3-bis(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25343-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diisopropylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diisopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diisopropyl-2-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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